REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]1[CH2:7][O:6][CH2:5][CH2:4]1.[CH3:8][NH:9][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(OCCBr)C>C(OCC)(=O)C.O>[CH2:5]([O:6][CH2:7][CH2:3][N:9]([CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH3:8])[CH3:4] |f:0.1|
|
Name
|
|
Quantity
|
8.78 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
39 mL
|
Type
|
reactant
|
Smiles
|
CNCC1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
51 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCCBr
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
further heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux under an argon atmosphere for 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
further washed with brine (200 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
Since insoluble materials precipitated in the residual fraction, they
|
Type
|
FILTRATION
|
Details
|
were filtered off
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was again concentrated to dryness
|
Type
|
DISTILLATION
|
Details
|
The residue was purified by vacuum distillation (fraction at 1.0 to 1.1 kpa and 95° C. to 110° C. collected)
|
Type
|
CUSTOM
|
Details
|
BnEO (49.73 g, 0.257 mol, 84%) was obtained as a colorless transparent liquid
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C)OCCN(C)CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |